molecular formula C22H20FN7OS B302659 N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide

N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide

Cat. No. B302659
M. Wt: 449.5 g/mol
InChI Key: IFQPSUPLZMXPNG-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide, also known as FPTA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. FPTA is a hydrazide derivative that contains a pyrrole ring, a tetrazole ring, and a sulfanyl group.

Mechanism of Action

The mechanism of action of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide is not fully understood. However, it has been proposed that N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide exerts its biological effects by inhibiting enzymes and signaling pathways that are involved in cell proliferation, differentiation, and survival. N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the levels of reactive oxygen species. N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide is its broad-spectrum activity against cancer cells, bacteria, and fungi. N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research related to N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide. One area of interest is the development of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide and its potential targets in cancer cells and neurodegenerative diseases. Additionally, the potential use of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide in combination with other therapeutic agents for the treatment of cancer and other diseases should be explored.

Synthesis Methods

The synthesis of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide involves a multistep process that starts with the reaction of 4-fluoroaniline with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde to form the Schiff base intermediate. The intermediate is then reacted with thiosemicarbazide to form the hydrazide derivative. The final step involves the reaction of the hydrazide with phenyltetrazole-5-thiol to form N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide.

Scientific Research Applications

N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and antifungal activities. N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide

Molecular Formula

C22H20FN7OS

Molecular Weight

449.5 g/mol

IUPAC Name

N-[(E)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C22H20FN7OS/c1-15-12-17(16(2)29(15)19-10-8-18(23)9-11-19)13-24-25-21(31)14-32-22-26-27-28-30(22)20-6-4-3-5-7-20/h3-13H,14H2,1-2H3,(H,25,31)/b24-13+

InChI Key

IFQPSUPLZMXPNG-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=N/NC(=O)CSC3=NN=NN3C4=CC=CC=C4

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NNC(=O)CSC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NNC(=O)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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